N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromene core, a sulfonyl group, and a piperidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using sulfonyl chlorides and a base such as triethylamine.
Attachment of the Piperidine Moiety: The piperidine moiety is attached through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Industrial Production Methods
For large-scale industrial production, the synthesis process is optimized to enhance yield and purity. This may involve the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- 1-(4-Fluorophenyl)piperazine
Uniqueness
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential therapeutic benefits.
Properties
Molecular Formula |
C24H26N2O5S |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H26N2O5S/c1-3-18-6-4-5-13-26(18)32(29,30)19-10-8-17(9-11-19)25-24(28)23-15-21(27)20-12-7-16(2)14-22(20)31-23/h7-12,14-15,18H,3-6,13H2,1-2H3,(H,25,28) |
InChI Key |
MOBWCFHRJLZEBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=C(O3)C=C(C=C4)C |
Origin of Product |
United States |
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